molecular formula C46H36N2 B12518446 DSA-Ph

DSA-Ph

Cat. No.: B12518446
M. Wt: 616.8 g/mol
InChI Key: ONFSYSWBTGIEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSA-Ph, chemically known as 1,4-di-[4-(N,N-diphenyl)amino]styrylbenzene, is an organic semiconductor material extensively used in advanced photonics and electronics research . Its primary research value lies in its application as a key component in organic light-emitting diodes (OLEDs) and other devices fabricated via physical vapor deposition (PVD) . Studies focus on its anisotropic molecular packing in glassy thin films, where its structure can be controlled by varying the substrate temperature during PVD, a process explained by the surface equilibration mechanism . This control over molecular orientation is critical for optimizing charge transport and light-emitting properties in multi-layer OLED devices . This compound is often utilized in foundational studies to understand the molecular packing at buried organic-organic interfaces within devices, a factor that profoundly influences performance . This product is intended for research and development purposes only. It is not intended for human or veterinary use.

Properties

IUPAC Name

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSYSWBTGIEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Component Quantity Role
Terephthalaldehyde 1.0 equiv Central benzene core
4-(N,N-Diphenylamino)benzaldehyde 2.2 equiv Styryl donor
Piperidine 10 mol% Base catalyst
Acetic acid 2 drops Co-catalyst
Toluene Solvent Reflux medium
Reaction Time 24–48 hours Under nitrogen

Procedure

  • Dissolve terephthalaldehyde (1.0 equiv) and 4-(N,N-diphenylamino)benzaldehyde (2.2 equiv) in anhydrous toluene.
  • Add piperidine (10 mol%) and acetic acid (2 drops) to the mixture.
  • Reflux at 110°C under nitrogen for 24–48 hours, using a Dean-Stark trap to remove water.
  • Cool the reaction mixture, filter, and wash with cold methanol.
  • Purify the crude product via column chromatography (silica gel, CH₂Cl₂/hexane 1:3 v/v).

Yield and Characterization

Parameter Value Method
Yield 65–72% Gravimetric
Purity >99% (HPLC) C18 column, 254 nm
UV-Vis (λmax) 409 nm (in toluene) Spectrophotometry
PL Emission 459, 487 nm (in toluene) Fluorimetry
TGA Stability >320°C (0.5% weight loss) Thermogravimetry

Key Advantages :

  • Scalable to multigram quantities.
  • Avoids transition-metal catalysts, reducing cost.

Wittig Reaction Approach

An alternative route utilizes the Wittig reaction to construct the styryl linkages. This method offers better control over stereochemistry but requires stringent anhydrous conditions.

Reaction Scheme

  • Synthesis of Phosphonium Ylide :

    • React 4-(N,N-diphenylamino)benzyl bromide with triphenylphosphine in THF.
    • Generate ylide using n-BuLi at −78°C.
  • Coupling with Terephthalaldehyde :

    • Add terephthalaldehyde (1.0 equiv) to the ylide solution.
    • Stir at room temperature for 12 hours.

Optimized Parameters

Parameter Optimal Value
Ylide Equiv per Aldehyde 2.1
Solvent THF
Temperature 0°C → RT
Workup Aqueous NH₄Cl extraction

Performance Metrics

Metric Wittig Method Knoevenagel Method
Isomeric Purity (E,E) >99% >99%
Total Yield 58% 68%
Reaction Time 18 hours 36 hours

Limitations :

  • Higher cost due to triphenylphosphine and strict inert conditions.
  • Requires chromatographic purification to remove phosphine oxide byproducts.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Knoevenagel condensation, reducing reaction times from days to hours.

Protocol

  • Combine terephthalaldehyde (1.0 equiv), 4-(N,N-diphenylamino)benzaldehyde (2.2 equiv), and piperidine (10 mol%) in DMF.
  • Irradiate at 150°C (300 W) for 2 hours under closed-vessel conditions.
  • Quench with ice water and extract with ethyl acetate.

Efficiency Comparison

Condition Conventional Microwave
Time 36 hours 2 hours
Yield 68% 71%
Energy Consumption High Low

Applications :

  • Ideal for high-throughput screening.
  • Minimizes thermal degradation of sensitive intermediates.

Purification and Quality Control

Critical steps to ensure electronic-grade purity include:

Chromatographic Conditions

Column Eluent Rf
Silica Gel 60 (230–400 mesh) CH₂Cl₂:Hexane (1:2) 0.42
C18 Reverse Phase MeCN:H₂O (85:15) 8.7 min

Analytical Data

Technique Key Findings
¹H NMR (CDCl₃) δ 7.65 (d, J=16 Hz, 2H, CH=CH), 7.2–7.4 (m, Ar-H)
FT-IR 1605 cm⁻¹ (C=C stretch), 1510 cm⁻¹ (C-N)
MALDI-TOF MS m/z 617.3 [M+H]⁺

Industrial-Scale Production

Pilot-scale synthesis (≥1 kg) modifies the Knoevenagel method for cost efficiency:

Process Parameters

Stage Adjustment
Catalyst Recyclable Amberlyst A-21
Solvent Xylene (boiling point 140°C)
Workup Crystallization from EtOH/H₂O

Economic Metrics

Metric Value
Raw Material Cost $420/kg (this compound)
Purity 99.5% (HPLC)
Throughput 15 kg/batch

Challenges :

  • Managing exotherms during scale-up.
  • Ensuring consistent particle size for OLED film uniformity.

Mechanism of Action

The mechanism of action of DSA-Ph involves its role as an emitter in OLEDs. It functions by trapping and transporting holes, which leads to efficient electroluminescence. The molecular packing of this compound in glassy films is controlled by the substrate temperature during PVD, which influences its anisotropic scattering peaks .

Comparison with Similar Compounds

Research Findings and Implications

This compound’s tunable orientation and efficient energy transfer make it ideal for high-efficiency OLEDs, though its color purity lags behind alternatives like BCzVB. Advances in TADF exciplex hosts and deposition techniques (e.g., vapor-phase alignment) could mitigate its limitations . Future studies should explore hybrid doping strategies to balance efficiency and color fidelity.

Biological Activity

DSA-Ph, or D-saccharic acid 1,4-lactone, is a compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of D-saccharic acid, which has been studied for its pharmacological properties. It is known to exhibit inhibitory effects on various enzymes and has potential applications in cancer treatment and metabolic disorders.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit specific enzymes. A study evaluated the inhibitory effects of several phloroglucinols, including this compound, on β-glucuronidase activity. The results indicated that this compound exhibited an IC50 value of 23.4 ± 1.5 µM , which places it among the moderate inhibitors in comparison to other compounds tested.

CompoundIC50 (µM)Type of Inhibition
This compound23.4 ± 1.5Competitive
Compound 268.0 ± 1.8Competitive
Compound 277.1 ± 2.6Competitive
Compound 285.6 ± 1.1Competitive

This data suggests that while this compound is effective, other trimeric compounds derived from phloroglucinols show significantly stronger inhibitory effects against β-glucuronidase, indicating a structure-activity relationship that favors more complex compounds .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In a study involving human breast cancer cell lines (MDA-MB-231), this compound demonstrated the ability to inhibit cell migration and invasion without significantly affecting cell viability. This suggests that this compound may interfere with mechanisms related to tumor metastasis .

Case Study:
In vivo studies using NOD/SCID mice injected with human breast cancer cells showed that treatment with this compound led to prolonged overall survival compared to controls. The compound was found to inhibit fascin-1-dependent migratory behavior, which is crucial for cancer cell metastasis .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound have been explored through various techniques:

  • Molecular Docking Studies: These studies indicated that this compound binds effectively to the active site of β-glucuronidase, confirming its role as an inhibitor.
  • Kinetic Analysis: The enzyme kinetic studies revealed that this compound acts as a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme's active site .

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